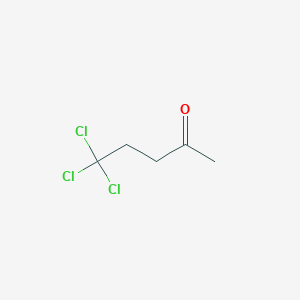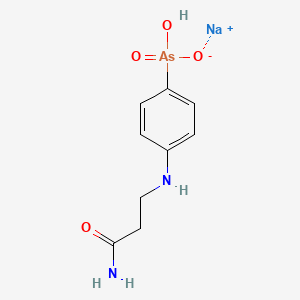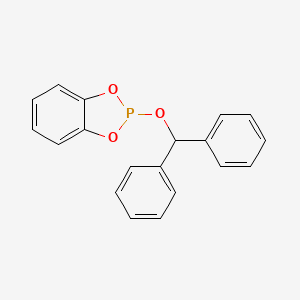
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzodioxaphosphole ring system, which is a fused ring containing both oxygen and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of diphenylmethanol with a suitable phosphorus-containing reagent. One common method is the reaction of diphenylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodioxaphosphole ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphole derivatives.
Substitution: Formation of substituted benzodioxaphosphole derivatives.
科学的研究の応用
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Diphenylmethanol: A precursor in the synthesis of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole.
Phosphorus Trichloride (PCl3): A reagent used in the synthesis of the compound.
Benzodioxaphosphole Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound stands out due to its unique combination of a benzodioxaphosphole ring system and a diphenylmethoxy group
特性
CAS番号 |
63942-34-7 |
|---|---|
分子式 |
C19H15O3P |
分子量 |
322.3 g/mol |
IUPAC名 |
2-benzhydryloxy-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C19H15O3P/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-23-20-17-13-7-8-14-18(17)21-23/h1-14,19H |
InChIキー |
KBFICDNOVNOKHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP3OC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


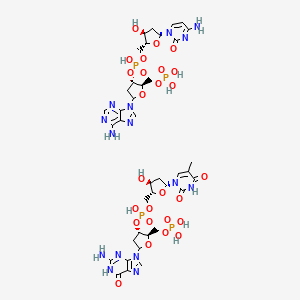
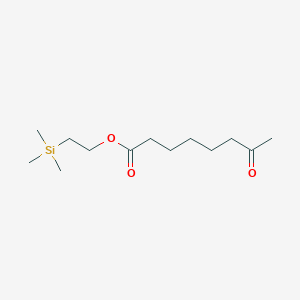
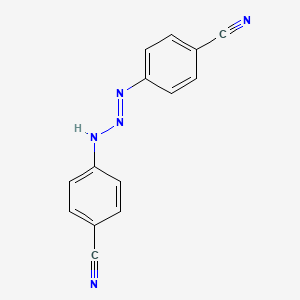

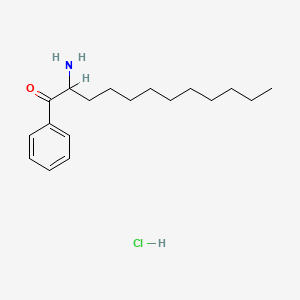
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
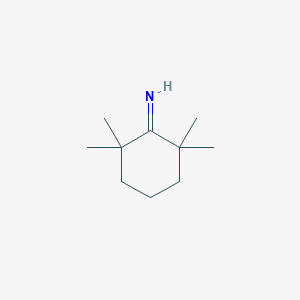
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
